molecular formula C19H25ClN2 B12405189 Imipramine-d3 (hydrochloride)

Imipramine-d3 (hydrochloride)

Cat. No.: B12405189
M. Wt: 319.9 g/mol
InChI Key: XZZXIYZZBJDEEP-NIIDSAIPSA-N
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Description

Imipramine-d3 (hydrochloride) is a deuterated form of imipramine hydrochloride, a tricyclic antidepressant. This compound is primarily used as a reference standard in analytical chemistry and pharmaceutical research. The deuterium atoms in Imipramine-d3 replace the hydrogen atoms, making it useful in various scientific studies, particularly in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imipramine-d3 (hydrochloride) involves the incorporation of deuterium into the imipramine molecule. The process typically starts with the synthesis of imipramine, followed by the introduction of deuterium. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of Imipramine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, is crucial in verifying the deuterium content and overall quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Imipramine-d3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert imipramine-d3 to its secondary amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amine derivatives.

    Substitution: Various substituted imipramine-d3 derivatives.

Scientific Research Applications

Imipramine-d3 (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of imipramine in various samples.

    Biology: Employed in studies involving the metabolism and pharmacokinetics of imipramine.

    Medicine: Utilized in clinical research to understand the pharmacodynamics and pharmacokinetics of imipramine.

    Industry: Applied in the quality control and validation of pharmaceutical formulations containing imipramine.

Mechanism of Action

Imipramine-d3 (hydrochloride) exerts its effects by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. The compound binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons .

Comparison with Similar Compounds

Similar Compounds

    Amitriptyline: Another tricyclic antidepressant with similar mechanisms of action.

    Nortriptyline: A secondary amine tricyclic antidepressant with a similar structure.

    Desipramine: A metabolite of imipramine with similar pharmacological properties.

Uniqueness

Imipramine-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry and other analytical techniques. The deuterium labeling allows for precise tracking and quantification in metabolic studies, providing insights into the pharmacokinetics and pharmacodynamics of imipramine.

Properties

Molecular Formula

C19H25ClN2

Molecular Weight

319.9 g/mol

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H/i1D3;

InChI Key

XZZXIYZZBJDEEP-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl

Origin of Product

United States

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